BenchChemオンラインストアへようこそ!

1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)-

Drug Metabolism Chagas Disease Pharmacokinetics

1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- (CAS 101213-44-9) is a low-molecular-weight (230.27 g/mol) heterocyclic derivative systematically designated as 2-(2-amino-1H-imidazol-1-yl)-N-benzylacetamide. It is definitively catalogued as a benznidazole phase-I metabolite, specifically the amino-reduced derivative (M1), in authoritative chemical and pharmacological databases.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 101213-44-9
Cat. No. B12748580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)-
CAS101213-44-9
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN2C=CN=C2N
InChIInChI=1S/C12H14N4O/c13-12-14-6-7-16(12)9-11(17)15-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,14)(H,15,17)
InChIKeyKUVQQVSVDLHXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(phenylmethyl)-1H-imidazole-1-acetamide (CAS 101213-44-9): Procurement-Ready Identity & Primary Source Verification


1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- (CAS 101213-44-9) is a low-molecular-weight (230.27 g/mol) heterocyclic derivative systematically designated as 2-(2-amino-1H-imidazol-1-yl)-N-benzylacetamide . It is definitively catalogued as a benznidazole phase-I metabolite, specifically the amino-reduced derivative (M1), in authoritative chemical and pharmacological databases [1]. This compound is not a primary therapeutic agent but a critical analytical reference material for studies on nitroimidazole metabolism, toxicology, and pharmacokinetics.

Why Generic Substitution of Benznidazole Metabolite Standards Fails: The Case for 2-Amino-N-(phenylmethyl)-1H-imidazole-1-acetamide


Generic substitution among benznidazole metabolites or related imidazole-1-acetamides is analytically invalid. This specific compound is the dominant human phase-I metabolite (M1) arising from the nitroreduction of benznidazole, and its accurate quantification is essential for clinical pharmacokinetic and toxicological studies [1]. Using an analog, such as a hydroxylamine or ring-cleaved derivative, would result in a non-identical mass spectrometric profile (m/z 230.12307 for [M+H]+ versus m/z 246.11702 for N-hydroxi-amine-BZN), precluding accurate metabolite tracking and quantification in patient-derived samples [2]. Furthermore, the compound is exclusively released from its glucuronide conjugate (M5) upon β-glucuronidase treatment, a property not shared by all in-class metabolites, making it irreplaceable for studies requiring enzymatic deconjugation [2]. The compound's role as a potentially toxic intermediate further necessitates its use over less relevant analogs in adverse drug reaction research [1].

Quantitative Differentiation Evidence for 2-Amino-N-(phenylmethyl)-1H-imidazole-1-acetamide (Benznidazole Metabolite M1) Over Closest Analogs


Metabolic Predominance: Amino-BNZ (M1) as the Principal Phase-I Metabolite in Human Urine

In a comprehensive UHPLC-ESI-QTOF-MS analysis of urine from benznidazole-treated patients, nitroreduction to amino-benznidazole (M1, this compound) was identified as the primary metabolic pathway based on creatinine-corrected ion intensities, surpassing all other phase-I transformations. Six phase-I and ten phase-II metabolites were structurally characterized, confirming M1 as the most abundant phase-I metabolite [1].

Drug Metabolism Chagas Disease Pharmacokinetics

Structural Differentiation via High-Resolution Mass Spectrometry: Unique m/z Signature of Amino-BNZ

The compound exhibits a distinct protonated molecular ion at m/z 230.12307 (experimental MS/MS) that is specific to its amino-imidazole acetamide structure, differentiating it from the parent drug benznidazole (m/z 260.09847) and the N-hydroxi-amine metabolite (m/z 246.11702). This mass shift of 30 Da from the parent drug corresponds precisely to the reduction of the nitro group to an amine [1][2].

Mass Spectrometry Metabolite Identification Analytical Chemistry

Enzymatic Deconjugation Dependency: Differential Release of Amino-BNZ by β-Glucuronidase

Amino-BNZ (this compound) is predominantly excreted as its N-glucuronide conjugate (M5). It was only detected in human urine extracts after treatment with β-glucuronidase, whereas the parent drug benznidazole was identified in all untreated extracts. This demonstrates that without enzymatic deconjugation, the free amine metabolite would be missed in direct analysis, a property not universally applicable to all benznidazole metabolites [1].

Phase-II Metabolism Glucuronidation Sample Preparation

Research and Industrial Application Scenarios for 2-Amino-N-(phenylmethyl)-1H-imidazole-1-acetamide (Benznidazole Metabolite M1) Based on Verified Evidence


Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Assay Development for Benznidazole

This compound is the principal human phase-I metabolite of benznidazole [1]. It is indispensable as a certified reference standard for developing and validating LC-MS/MS methods to quantify in vivo benznidazole exposure in patient plasma and urine. Its selection over a minor metabolite ensures assays capture the primary detoxification pathway and enables proper assessment of pharmacokinetic parameters such as metabolite-to-parent ratios.

In Vitro Drug Metabolism and Toxicological Mechanism Studies

As the terminal product of the nitroreduction pathway, this compound is essential for in vitro studies using human liver microsomes or recombinant enzymes aimed at identifying the specific nitroreductases and UGT isoforms involved in benznidazole metabolism, as highlighted in the work of Pérez Montilla et al. [1]. It serves as the analytical endpoint for measuring in vitro nitroreductase activity, enabling the study of polymorphisms that influence benznidazole toxicity.

Qualitative and Quantitative Metabolomics and Biomarker Discovery

The unique m/z signature of N-amine-BZN (m/z 230.12307) is critical for untargeted and targeted metabolomics workflows aimed at discovering biomarkers of benznidazole-induced adverse drug reactions. This compound has been identified as a potentially toxic structure, warranting its use as a standard in assays correlating metabolite levels with clinical toxicity [1][2]. Its use ensures the correct annotation of the most abundant metabolic feature, preventing misidentification with other isobaric compounds. This scenario requires an authenticated analytical standard for accurate quantification and structural confirmation.

Validation of Sample Preparation Protocols for Conjugated Metabolite Analysis

Given its exclusive release upon β-glucuronidase treatment, this compound serves as an ideal quality control material for validating the efficiency of enzymatic deconjugation steps in sample preparation for metabolomics and pharmacokinetic studies. Marson et al. demonstrated that this amine metabolite was undetectable without prior deconjugation, a critical quality gate for any method claiming to measure total benznidazole metabolites [2]. Using this standard to spike samples prior to enzyme treatment provides a direct positive control for this essential analytical step.

Quote Request

Request a Quote for 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.